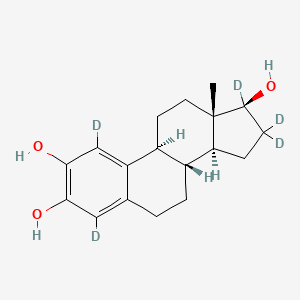

2-Hydroxyestradiol-d5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C18H24O3 |

|---|---|

分子量 |

293.4 g/mol |

IUPAC 名称 |

(8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-2,3,17-triol |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1/i5D2,8D,9D,17D |

InChI 键 |

DILDHNKDVHLEQB-MLEVBVPTSA-N |

手性 SMILES |

[2H]C1=C2CC[C@@H]3[C@@H](C2=C(C(=C1O)O)[2H])CC[C@]4([C@H]3CC([C@]4([2H])O)([2H])[2H])C |

规范 SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O |

产品来源 |

United States |

Foundational & Exploratory

2-Hydroxyestradiol-d5: A Technical Guide for Researchers

An In-depth Overview of its Application as an Internal Standard in Quantitative Mass Spectrometry and its Role in Biological Research

Introduction

2-Hydroxyestradiol-d5 is the deuterated form of 2-hydroxyestradiol, a major endogenous metabolite of 17β-estradiol. In the realm of biomedical and pharmaceutical research, stable isotope-labeled compounds like this compound are indispensable tools, primarily serving as internal standards for quantitative analysis using mass spectrometry.[1][2] The five deuterium atoms on the molecule give it a distinct mass-to-charge ratio from its endogenous, non-labeled counterpart, while maintaining nearly identical chemical and physical properties. This allows for precise and accurate quantification of 2-hydroxyestradiol and other estrogens in complex biological matrices by correcting for variations during sample preparation and analysis.

This technical guide provides a comprehensive overview of this compound, its use in research, detailed experimental protocols, and its biological context within estrogen metabolism and signaling pathways.

Core Properties and Applications

This compound is a synthetic, stable isotope-labeled version of 2-hydroxyestradiol. Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of estrogens in various biological samples, including urine and serum.[3][4] The use of a deuterated internal standard is considered the gold standard for quantitative mass spectrometry as it accounts for analyte loss during sample processing and compensates for matrix effects that can suppress or enhance the analyte signal.[5]

Beyond its role as an internal standard, the study of its non-deuterated counterpart, 2-hydroxyestradiol, is crucial in understanding estrogen metabolism and its implications in health and disease. 2-hydroxyestradiol is a catechol estrogen with known antioxidant properties.[2] It also interacts with key signaling pathways, such as the TNF-α signaling pathway, and its balance with other estrogen metabolites is believed to be important in conditions like hormone-dependent cancers.[1][6]

Table 1: Physicochemical Properties of 2-Hydroxyestradiol and this compound

| Property | 2-Hydroxyestradiol | This compound |

| Chemical Formula | C₁₈H₂₄O₃ | C₁₈H₁₉D₅O₃ |

| Molecular Weight | ~288.38 g/mol | ~293.41 g/mol |

| Synonyms | 2-OHE2, Estra-1,3,5(10)-triene-2,3,17β-triol | 2-Hydroxy-17β-estradiol-[1,4,16,16,17-d5] |

| Primary Application | Endogenous estrogen metabolite, research compound | Internal standard for quantitative mass spectrometry |

Use in Quantitative Research: LC-MS/MS Analysis of Estrogens

The accurate measurement of estrogens and their metabolites is critical in many areas of research, including endocrinology, oncology, and pharmacology. LC-MS/MS has emerged as the preferred method for this purpose due to its high sensitivity and specificity.[5] The use of this compound as an internal standard is a key component of robust and reliable LC-MS/MS methods for estrogen analysis.

Experimental Workflow for Estrogen Quantification

The general workflow for quantifying estrogens in a biological sample using this compound as an internal standard involves several key steps.

Detailed Experimental Protocols

The following are example protocols for the analysis of estrogens in urine and serum, incorporating this compound as an internal standard. These are generalized protocols, and specific parameters may need to be optimized for individual instruments and applications.

Protocol 1: Quantification of Estrogens in Human Urine

This protocol is adapted from established methods for the analysis of urinary estrogen metabolites.[3][7]

-

Sample Preparation:

-

To 0.5 mL of urine in a glass tube, add 20 µL of a working solution of this compound and other deuterated internal standards.

-

Add 0.5 mL of a freshly prepared enzymatic hydrolysis buffer containing L-ascorbic acid and β-glucuronidase/sulfatase from Helix pomatia.

-

Incubate the mixture at 37°C for 20 hours to deconjugate the estrogen metabolites.

-

Perform a liquid-liquid extraction by adding 8 mL of dichloromethane, vortexing, and separating the organic phase.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

-

Add 100 µL of dansyl chloride solution (1 mg/mL in acetone) to enhance ionization efficiency.

-

Incubate at 60°C for 5 minutes.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 4 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Methanol.

-

Gradient: A linear gradient from 72% to 85% Mobile Phase B over 75 minutes.

-

Flow Rate: 200 µL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor and product ions for each analyte and internal standard must be optimized. See Table 2 for example transitions.

-

-

Protocol 2: Quantification of Estradiol in Human Serum

This protocol is a representative method for serum estrogen analysis.[8]

-

Sample Preparation:

-

To 200 µL of serum, add the this compound internal standard.

-

Perform a liquid-liquid extraction with a mixture of hexane and ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

-

Derivatization:

-

Add dansyl chloride solution to the dried extract and incubate to form the derivatized estrogens.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Utilize a suitable C18 column and a gradient elution with a total run time of approximately 6.5 minutes.

-

-

Mass Spectrometry:

-

Operate in ESI+ mode with MRM for detection and quantification.

-

-

Quantitative Data

The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of 2-hydroxyestradiol and the use of its deuterated internal standard. It is important to note that optimal MRM transitions and retention times can vary between different instruments and chromatographic conditions.

Table 2: Example MRM Transitions for Dansylated Estrogens

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2-Hydroxyestradiol | Varies with derivatization | Varies with derivatization |

| This compound | Varies with derivatization | Varies with derivatization |

| Dansylated 2-Hydroxyestrone | 522.2 | 171.1 |

| Dansylated 2-Hydroxyestradiol | 524.2 | 171.1 |

Note: The exact m/z values for the precursor and product ions of dansylated 2-Hydroxyestradiol and its d5 analog need to be determined empirically on the specific mass spectrometer being used. The derivatization with dansyl chloride adds a moiety of C₁₂H₁₂N₁O₂S₁ with a mass of 234.06 Da.

Table 3: Representative Performance Characteristics of LC-MS/MS Methods for Estrogen Analysis

| Parameter | Typical Range | Reference |

| Limit of Quantification (LOQ) | 2.5 - 71.1 pg/mL in serum | [2][9] |

| Linearity (r²) | ≥ 0.99 | [9] |

| Interday Precision (%RSD) | 2.7 - 12.6% | [9] |

| Recovery | 74.4 - 95.6% | [9] |

Biological Significance of 2-Hydroxyestradiol

The use of this compound as an internal standard facilitates the accurate measurement of its endogenous counterpart, 2-hydroxyestradiol, which plays a significant role in several biological processes.

Estrogen Metabolism Pathway

Estradiol is primarily metabolized in the liver through hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. The main pathways are 2-hydroxylation and 4-hydroxylation, leading to the formation of catechol estrogens, and 16α-hydroxylation. 2-hydroxylation, the major pathway, is catalyzed by enzymes such as CYP1A1 and CYP3A4.[10] The resulting 2-hydroxyestradiol can then be further metabolized, primarily through methylation by catechol-O-methyltransferase (COMT) to form 2-methoxyestradiol, or through conjugation with glucuronic acid or sulfate for excretion.[10][11]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0034575) [hmdb.ca]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000022) [hmdb.ca]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0126637) [hmdb.ca]

An In-depth Technical Guide to 2-Hydroxyestradiol-d5: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 2-Hydroxyestradiol-d5, a deuterated analog of the endogenous estrogen metabolite, 2-Hydroxyestradiol. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds.

Chemical Properties and Structure

This compound is a synthetically modified form of 2-Hydroxyestradiol where five hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the endogenous analyte but can be differentiated by its higher mass.[1]

Chemical Structure

The chemical structure of this compound is identical to that of 2-Hydroxyestradiol, with the exception of the five deuterium atoms. The positions of deuteration are typically on the aromatic A-ring and the D-ring to be stable and not easily exchanged.

Chemical Name: 2-Hydroxy-17β-estradiol-1,4,16,16,17-d5 Synonyms: 2-OH-E2-d5, (17β)-Estra-1,3,5(10)-triene-2,3,17-triol-d5

Below is a 2D representation of the chemical structure:

(A 2D chemical structure image of this compound would be placed here in a real document. For this text-based output, a description is provided.)

The structure consists of a steroid nucleus with four fused rings (A, B, C, and D). The A ring is aromatic with hydroxyl groups at the C2 and C3 positions. The D-ring has a hydroxyl group at the C17 position. The five deuterium atoms are located at positions C1, C4, C16 (two) and C17.

Physicochemical Properties

Quantitative data for this compound is not extensively published. The following table summarizes the known properties of this compound and its non-deuterated analog, 2-Hydroxyestradiol, for comparison.

| Property | This compound | 2-Hydroxyestradiol |

| CAS Number | 221093-33-0 | 362-05-0 |

| Molecular Formula | C₁₈H₁₉D₅O₃ | C₁₈H₂₄O₃ |

| Molecular Weight | 293.41 g/mol | 288.38 g/mol |

| Appearance | Solid | Pale Yellow Solid |

| Melting Point | Not available | 190-191 °C |

| Boiling Point | Not available | 481.5 °C (estimated) |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | DMF: 20 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL |

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of estrogen metabolites in biological samples.

Quantification of Estrogen Metabolites by LC-MS/MS

This protocol describes a general workflow for the simultaneous measurement of fifteen urinary estrogens and estrogen metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[2][3][4]

Methodology:

-

Sample Preparation:

-

To 0.5 mL of urine, add a mixture of deuterated internal standards, including this compound.

-

Perform enzymatic hydrolysis to deconjugate the estrogen metabolites.

-

Extract the deconjugated metabolites using a solid-phase extraction (SPE) cartridge.

-

Elute the analytes from the SPE cartridge and evaporate the solvent.

-

-

Derivatization:

-

Reconstitute the dried extract in a suitable solvent.

-

Derivatize the estrogens with an agent such as dansyl chloride to enhance ionization efficiency and improve sensitivity.

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into an HPLC system coupled to a tandem mass spectrometer.

-

Separate the estrogen metabolites using a C18 reverse-phase column with a gradient elution.

-

Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode. The MRM transitions for each analyte and its corresponding internal standard are monitored.

-

-

Quantification:

-

Construct a calibration curve for each analyte using known concentrations of standards and a fixed concentration of the internal standard.

-

Determine the concentration of each estrogen metabolite in the samples by comparing the peak area ratio of the analyte to its deuterated internal standard against the calibration curve.

-

Synthesis of Deuterated Estrogens (General Approach)

Methodology:

-

Preparation of a protected 2-Hydroxyestradiol derivative: Start with 17β-estradiol and introduce a hydroxyl group at the 2-position. The hydroxyl groups at C3 and C17 may need to be protected with appropriate protecting groups.

-

Deuterium Labeling: The deuteration of the aromatic ring can be achieved by treating the protected 2-hydroxyestradiol with a deuterated acid, such as deuterated trifluoroacetic acid, which facilitates the exchange of hydrogen for deuterium at specific positions. The deuteration at the C16 and C17 positions can be more complex and may involve specific precursors and reduction steps with deuterated reagents.

-

Deprotection: Remove the protecting groups to yield this compound.

-

Purification: Purify the final product using techniques such as flash chromatography or high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the structure and isotopic purity of the synthesized this compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Signaling Pathways and Logical Relationships

Metabolic Pathway of 17β-Estradiol

2-Hydroxyestradiol is a major metabolite of 17β-estradiol. The following diagram illustrates the metabolic conversion of 17β-estradiol to 2-Hydroxyestradiol and its subsequent metabolism to 2-Methoxyestradiol. This pathway is a key part of the overall metabolism of endogenous estrogens.

Caption: Metabolic pathway of 17β-Estradiol to 2-Methoxyestradiol.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the logical workflow for the quantification of estrogen metabolites using this compound as an internal standard.

Caption: Workflow for estrogen metabolite quantification by LC-MS/MS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A liquid chromatography-mass spectrometry method for the simultaneous measurement of 15 urinary estrogens and estrogen metabolites: assay reproducibility and interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxyestradiol-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxyestradiol-d5, a deuterated isotopologue of the endogenous estrogen metabolite, 2-hydroxyestradiol. Given the critical role of estrogen metabolites in various physiological and pathological processes, including carcinogenesis and cardiovascular disease, stable isotope-labeled standards like this compound are indispensable tools for quantitative analysis in metabolic studies. This document outlines a plausible multi-step synthetic route, detailed experimental protocols for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), and summarizes expected quantitative data in structured tables. Furthermore, this guide includes visual representations of the synthetic workflow and the metabolic pathway of estradiol to provide a clear and comprehensive understanding of the subject matter.

Introduction

2-Hydroxyestradiol is a major metabolite of estradiol, formed through hydroxylation at the C2 position of the steroid's A-ring, a reaction primarily catalyzed by cytochrome P450 enzymes. While considered to have weaker estrogenic activity compared to its parent compound, 2-hydroxyestradiol and its subsequent metabolic products play significant roles in cellular processes. The study of these metabolites is crucial for understanding estrogen metabolism and its implications in health and disease.

The use of stable isotope-labeled internal standards is the gold standard for accurate quantification of endogenous molecules by mass spectrometry. This compound, with five deuterium atoms, serves as an ideal internal standard for the precise measurement of unlabeled 2-hydroxyestradiol in biological matrices. The mass shift introduced by the deuterium labels allows for clear differentiation from the endogenous analyte, correcting for variations in sample preparation and instrument response. This guide details the chemical synthesis and rigorous analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process involving the introduction of the hydroxyl group at the C2 position of an estradiol precursor, followed by a deuteration step. The following proposed synthesis is based on established methodologies for the synthesis of 2-hydroxyestrogens and general protocols for deuterium labeling of steroids.

Proposed Synthetic Pathway

A plausible synthetic route begins with the commercially available 17β-estradiol. The key steps involve the protection of the phenolic hydroxyl group, directed ortho-lithiation to introduce a functional group at the C2 position which can then be converted to a hydroxyl group, and finally, a deuterium exchange reaction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Protection of the Phenolic Hydroxyl Group of 17β-Estradiol

-

Dissolve 17β-estradiol in a suitable aprotic solvent (e.g., anhydrous dichloromethane).

-

Add a protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl), along with a base (e.g., imidazole).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Step 2: Ortho-Formylation of 3-O-TBDMS-17β-estradiol

-

Dissolve the protected estradiol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C.

-

Add a strong base, such as n-butyllithium, dropwise to effect ortho-lithiation.

-

After stirring for a specified time, add a formylating agent, such as N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the resulting 2-formyl-3-O-TBDMS-17β-estradiol by column chromatography.

Step 3: Baeyer-Villiger Oxidation and Hydrolysis

-

Dissolve the 2-formyl derivative in a suitable solvent like dichloromethane.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), and stir at room temperature.

-

Upon completion, work up the reaction to isolate the formate ester.

-

Hydrolyze the formate ester using a base (e.g., sodium hydroxide in methanol) to yield 2-hydroxy-3-O-TBDMS-17β-estradiol.

-

Purify the product by chromatography.

Step 4: Deprotection to Yield 2-Hydroxyestradiol

-

Dissolve the protected 2-hydroxyestradiol in THF.

-

Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF), and stir at room temperature.

-

Monitor the reaction by TLC until completion.

-

Work up the reaction and purify the crude product by column chromatography to obtain 2-hydroxyestradiol.

Step 5: Deuterium Labeling

-

Dissolve 2-hydroxyestradiol in a deuterated solvent system, such as D₂O and a co-solvent like deuterated methanol (CD₃OD).

-

Add a catalyst for H/D exchange, such as a palladium catalyst (e.g., Pd/C) or an acid catalyst (e.g., deuterated sulfuric acid).

-

Heat the reaction mixture under a deuterium gas atmosphere for a prolonged period to facilitate the exchange of protons at specific positions. The five deuterium atoms are expected to be incorporated at positions C1, C4, C6, and C9 due to their relative acidity and accessibility.

-

After cooling, remove the catalyst by filtration and evaporate the solvent.

-

Purify the resulting this compound by preparative HPLC.

Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and extent of deuterium incorporation in the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the positions of deuterium incorporation.

Expected ¹H NMR Spectral Changes: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions (e.g., H1, H4, H6α, H6β, H9) will be significantly diminished or absent. The remaining proton signals can be compared to the spectrum of unlabeled 2-hydroxyestradiol to confirm the structure.

Expected ¹³C NMR Spectral Changes: In the ¹³C NMR spectrum, the carbons directly bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling and will show an upfield shift compared to the corresponding carbon in the unlabeled compound.

Table 1: Comparison of Expected ¹H and ¹³C NMR Data for 2-Hydroxyestradiol and this compound

| Position | Unlabeled ¹H Chemical Shift (ppm) | d5-¹H Chemical Shift (ppm) | Unlabeled ¹³C Chemical Shift (ppm) | d5-¹³C Chemical Shift (ppm) |

| C1 | ~6.5-7.0 | Absent | ~115 | Upfield shifted, triplet |

| C4 | ~6.5-7.0 | Absent | ~112 | Upfield shifted, triplet |

| C6 | ~2.8 (α), ~1.9 (β) | Absent | ~30 | Upfield shifted, triplet |

| C9 | ~2.3 | Absent | ~44 | Upfield shifted, triplet |

| C17 | ~3.5 | ~3.5 | ~81 | ~81 |

| C18 | ~0.7 | ~0.7 | ~11 | ~11 |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Experimental Protocol for NMR Analysis:

-

Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process and analyze the spectra to confirm the structure and the positions and extent of deuteration.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic enrichment of this compound.

Expected Mass Spectrum: The mass spectrum of this compound will show a molecular ion peak (e.g., [M-H]⁻ in negative ion mode) that is 5 Da higher than that of unlabeled 2-hydroxyestradiol. For example, if the monoisotopic mass of the unlabeled compound is 288.1725, the d5-labeled compound will have a mass of approximately 293.2039. The isotopic distribution pattern will also be indicative of the number of deuterium atoms incorporated.

Table 2: Expected Mass Spectrometry Data

| Analyte | Ionization Mode | Expected [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| 2-Hydroxyestradiol | ESI- | 287.16 | Varies with collision energy |

| This compound | ESI- | 292.19 | Fragments will show corresponding mass shifts |

Experimental Protocol for MS Analysis:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or analyze via LC-MS.

-

Acquire the mass spectrum in both full scan and tandem MS (MS/MS) modes.

-

Analyze the data to confirm the molecular weight, determine the isotopic purity, and study the fragmentation pattern.

Chromatographic Purity Analysis

HPLC and GC-MS are used to assess the chemical purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol for HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 280 nm).

-

Injection Volume: 10 µL.

-

Dissolve the sample in the mobile phase and inject it into the HPLC system.

-

Analyze the chromatogram for the presence of impurities. The purity is calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of steroids, derivatization is typically required for GC-MS analysis.

Experimental Protocol for GC-MS Analysis:

-

Derivatization: React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl (TMS) ethers.

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to separate the derivatized analyte from any impurities.

-

MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.

-

Analyze the chromatogram and mass spectrum to confirm the identity and purity of the derivatized this compound.

Estradiol Metabolism and Signaling

Understanding the metabolic fate of estradiol is crucial for appreciating the significance of its metabolites. 2-Hydroxyestradiol is a key node in this pathway.

Caption: Simplified metabolic pathway of estradiol.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route offers a viable pathway to obtain this valuable internal standard. The detailed characterization protocols using modern analytical techniques are essential for ensuring the quality and reliability of the synthesized material. The availability of high-purity this compound will greatly facilitate research into the complex roles of estrogen metabolites in human health and disease, enabling more accurate and precise quantitative studies in the fields of endocrinology, oncology, and drug development. Researchers are encouraged to adapt and optimize the presented methodologies to suit their specific laboratory conditions and research objectives.

The Dual Nature of 2-Hydroxyestradiol: A Technical Guide to its Biological Role as a Metabolite of 17β-Estradiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyestradiol (2-OHE2) is a major metabolite of 17β-estradiol (E2), formed through the action of cytochrome P450 enzymes. As a catechol estrogen, its biological role is complex and multifaceted, exhibiting a dual nature that encompasses both potentially protective and deleterious effects. This technical guide provides an in-depth analysis of the synthesis, metabolism, and diverse biological activities of 2-OHE2. We present a comprehensive overview of its interaction with estrogen receptors, its impact on cellular signaling pathways, and its paradoxical involvement in both carcinogenesis and cellular protection. Quantitative data on receptor binding affinities and cellular effects are summarized for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate further research in this critical area of steroid hormone metabolism.

Introduction

The metabolism of 17β-estradiol (E2) is a critical determinant of its physiological and pathological effects. Hydroxylation of E2 at the C2 position, catalyzed predominantly by CYP1A1 and CYP1A2, yields 2-hydroxyestradiol (2-OHE2), one of the most abundant catechol estrogens.[1][2] While initially considered an inactive metabolite due to its lower affinity for estrogen receptors (ERs) compared to E2, subsequent research has unveiled a complex and significant biological role for 2-OHE2.[3][4] This metabolite can be further O-methylated by catechol-O-methyltransferase (COMT) to form 2-methoxyestradiol (2-MeOE2), a compound with distinct anti-proliferative and anti-angiogenic properties.[5] The balance between the formation of 2-OHE2 and its subsequent metabolic fate is crucial in determining its ultimate biological impact. This guide will explore the intricate signaling pathways, quantitative biological activities, and experimental methodologies essential for understanding the pivotal role of 2-OHE2.

Synthesis and Metabolism of 2-Hydroxyestradiol

The metabolic pathway from 17β-estradiol to 2-methoxyestradiol is a key process influencing estrogenic activity and cellular homeostasis.

Caption: Metabolic pathway of 17β-estradiol to 2-hydroxyestradiol and its subsequent conversion.

Quantitative Biological Data

The biological activity of 2-OHE2 is largely dictated by its interaction with cellular targets. The following tables summarize key quantitative data regarding its binding to estrogen receptors and its effects on cell proliferation.

Table 1: Estrogen Receptor Binding Affinity of 2-Hydroxyestradiol

| Ligand | Receptor | Relative Binding Affinity (RBA) (%) vs. E2 | Dissociation Constant (Kd) (nM) | Reference(s) |

| 17β-Estradiol (E2) | ERα | 100 | 0.2 | [6] |

| ERβ | 100 | 0.5 | [6] | |

| 2-Hydroxyestradiol (2-OHE2) | ERα | 22 (range: 7-81) | 0.31 | [1][7] |

| ERβ | 11-35 | - | [7] | |

| 4-Hydroxyestradiol (4-OHE2) | ERα | 13 (range: 8-70) | 0.21 | [1][7] |

| ERβ | 7-56 | - | [7] |

Table 2: Effects of 2-Hydroxyestradiol on Cell Proliferation

| Cell Line | Compound | Effect | IC50 / EC50 | Reference(s) |

| MCF-7 (ER+) | 17β-Estradiol (E2) | Proliferation | ~1 nM (EC50) | [4] |

| 2-Hydroxyestradiol (2-OHE2) | Weak Proliferation / Anti-proliferative at high concentrations | >1 µM (IC50 for inhibition) | [8] | |

| MDA-MB-231 (ER-) | 2-Hydroxyestradiol (2-OHE2) | Anti-proliferative | ~20 µM (IC50) | [8] |

Signaling Pathways and Biological Effects

2-OHE2 exerts its biological effects through multiple signaling pathways, leading to a range of cellular responses.

Estrogen Receptor-Mediated Signaling

Despite its lower affinity for ERs compared to E2, 2-OHE2 can still bind to and activate these receptors, albeit to a lesser extent.[1] This interaction can initiate genomic signaling cascades, leading to the transcription of estrogen-responsive genes.

Caption: Estrogen receptor-mediated signaling pathway of 2-hydroxyestradiol.

Genotoxicity and Carcinogenesis

A critical aspect of 2-OHE2 biology is its potential to undergo redox cycling, leading to the formation of semiquinones and quinones.[9] These reactive intermediates can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[10][11] This genotoxic potential is a significant concern in the context of estrogen-related cancers.

Caption: Redox cycling of 2-hydroxyestradiol leading to genotoxicity.

Antioxidant and Neuroprotective Effects

Paradoxically, as a catechol, 2-OHE2 also possesses antioxidant properties.[12] It can scavenge free radicals, thereby protecting cells from oxidative damage. This antioxidant activity may contribute to its observed neuroprotective effects.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to 17β-estradiol.

Workflow:

Caption: Workflow for the estrogen receptor competitive binding assay.

Methodology:

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[3]

-

Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E2) and varying concentrations of the unlabeled competitor (2-OHE2 or E2 standard) are incubated with the uterine cytosol.[3]

-

Separation: The receptor-bound radioligand is separated from the free radioligand using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.[3]

-

Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of [³H]-E2 bound against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of [³H]-E2 binding) is determined. The RBA is calculated as (IC50 of E2 / IC50 of 2-OHE2) x 100%.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[4]

Methodology:

-

Cell Culture: MCF-7 cells are maintained in a standard growth medium. Prior to the assay, cells are cultured in a hormone-free medium (e.g., phenol red-free medium with charcoal-stripped serum) for several days to deplete endogenous estrogens.[13]

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of 2-OHE2, E2 (positive control), and a vehicle control.

-

Incubation: The cells are incubated for a period of 4 to 6 days to allow for cell proliferation.

-

Quantification of Cell Number: Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.[14]

-

Data Analysis: A dose-response curve is generated, and the EC50 (for agonists) or IC50 (for antagonists) is calculated.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells, which can be induced by genotoxic agents like the quinone metabolites of 2-OHE2.[15]

Methodology:

-

Cell Treatment: Cells (e.g., MCF-10A or lymphocytes) are treated with 2-OHE2, a positive control (e.g., H₂O₂), and a vehicle control.[11]

-

Cell Embedding: Treated cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.[5]

-

Alkaline Unwinding and Electrophoresis: The DNA is denatured in an alkaline buffer, and then subjected to electrophoresis. Fragmented DNA migrates out of the nucleus, forming a "comet tail".[15]

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

-

Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.

Conclusion

2-Hydroxyestradiol stands at a critical juncture in estrogen metabolism, exhibiting a complex biological profile that defies simple categorization. Its reduced affinity for estrogen receptors compared to 17β-estradiol is offset by its potential for conversion to the anti-proliferative metabolite 2-methoxyestradiol, and its capacity for both antioxidant protection and genotoxic damage through redox cycling. This dual nature underscores the importance of understanding the factors that regulate its metabolic fate. For researchers and drug development professionals, a thorough appreciation of the biological activities of 2-OHE2 is essential for developing novel therapeutic strategies that can modulate estrogen signaling and metabolism for the treatment of hormone-dependent diseases. Further research into the specific cellular contexts that dictate the balance between the protective and detrimental effects of 2-OHE2 will be crucial for harnessing its therapeutic potential.

References

- 1. Binding of 2-hydroxyestradiol and 4-hydroxyestradiol to the estrogen receptor of MCF-7 cells in cytosolic extracts and in nuclei of intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 8. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of oxidative DNA damage by catechol estrogens and analogues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. 2-Hydroxyestradiol induces oxidative DNA damage and apoptosis in human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radical-scavenging Activity of Estrogen and Estrogen-like Compounds Using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genome.ucsc.edu [genome.ucsc.edu]

- 14. Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 2-Hydroxyestradiol-d5: Certificate of Analysis and Purity Assessment

This technical guide provides a comprehensive overview of 2-Hydroxyestradiol-d5, a deuterated internal standard crucial for the accurate quantification of 2-Hydroxyestradiol in various biological matrices. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its certificate of analysis, purity, and the experimental protocols for its characterization.

Certificate of Analysis

This compound is the deuterium-labeled form of 2-Hydroxyestradiol, an endogenous metabolite of estradiol.[1][2] As a stable isotope-labeled internal standard, it is essential for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Below is a summary of the typical specifications found on a Certificate of Analysis for this compound.

Table 1: Summary of Quantitative Data for this compound

| Parameter | Specification | Reference |

| Chemical Formula | C₁₈H₁₉D₅O₃ | [1] |

| Molecular Weight | 293.41 g/mol | Calculated based on deuteration |

| Purity (by HPLC) | ≥95.0% | |

| Deuterium Incorporation | ≥98% | [3] |

| Storage Temperature | -20°C | |

| Appearance | Solid | General knowledge |

| Solubility | Soluble in organic solvents like methanol and acetonitrile | [3] |

| CAS Number | 221093-33-0 | [4][5] |

Experimental Protocols for Purity Assessment

The purity of this compound is typically assessed using a combination of chromatographic and spectrometric techniques. The following sections detail the methodologies for these key experiments.

HPLC is a primary method for determining the chemical purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is often employed.

-

Detection: UV detection at a wavelength appropriate for the estradiol scaffold (e.g., 280 nm).

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The retention time and peak area are recorded. Purity is calculated by dividing the peak area of the main component by the total peak area of all components.

LC-MS/MS is a highly sensitive and specific method for both purity assessment and confirmation of isotopic enrichment. It is also the primary application for which this compound is used as an internal standard.[3]

-

Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for estrogens.

-

Sample Preparation: For quantitative analysis of endogenous 2-Hydroxyestradiol using this compound as an internal standard, samples (e.g., serum) undergo enzymatic hydrolysis, extraction, and derivatization.[3]

-

Derivatization: Dansyl chloride derivatization can be used to improve ionization efficiency and sensitivity.[3]

-

LC Conditions: A C18 column with a gradient elution using a mobile phase of acetonitrile, methanol, and water with formic acid.[3]

-

MS/MS Parameters: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

GC-MS is another powerful technique for the analysis of steroids, including 2-Hydroxyestradiol.[6]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Derivatization: Catechol estrogens are often converted to heptafluorobutyryl esters to improve their volatility and chromatographic properties.[6]

-

Column: A capillary column suitable for steroid analysis.

-

Ionization Mode: Electron-capture negative-ion chemical ionization can be used for high sensitivity.[6]

-

Procedure: The derivatized sample is injected into the GC-MS system. The identity of the compound is confirmed by its retention time and mass spectrum.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of estradiol and a typical experimental workflow for the quantification of 2-Hydroxyestradiol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-HYDROXY-17BETA-ESTRADIOL-1,4,16,16,17-D5 | 221093-33-0 [amp.chemicalbook.com]

- 6. Determination of estradiol 2- and 4-hydroxylase activities by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Endogenous Catechol Estrogen Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endogenous metabolism of estrogens, primarily 17β-estradiol (E2) and estrone (E1), is a complex process with significant implications for both normal physiology and the pathogenesis of diseases such as breast cancer. A critical branch of this metabolism is the formation of catechol estrogens, which are hydroxylated forms of estrogens at the C2 or C4 positions of the aromatic A-ring. These metabolites, 2-hydroxyestrogens (2-OHEs) and 4-hydroxyestrogens (4-OHEs), are not merely intermediates destined for excretion; they possess distinct biological activities that can profoundly influence cellular processes.[1][2] This technical guide provides an in-depth exploration of the core aspects of catechol estrogen metabolism, focusing on the enzymatic pathways, quantitative data, experimental methodologies, and signaling cascades.

Enzymatic Landscape of Catechol Estrogen Metabolism

The metabolic fate of catechol estrogens is governed by a delicate balance between their formation, detoxification, and bioactivation. This balance is orchestrated by a series of key enzymes, primarily from the Cytochrome P450 (CYP) and Catechol-O-methyltransferase (COMT) superfamilies.

Formation of Catechol Estrogens: The Role of Cytochrome P450

The initial and rate-limiting step in catechol estrogen synthesis is the hydroxylation of estradiol and estrone. This reaction is catalyzed by specific CYP450 enzymes, with differing specificities for the 2- and 4-hydroxylation pathways.[1]

-

CYP1A1: This enzyme preferentially catalyzes the 2-hydroxylation of estrogens.[3] Its expression in the liver is generally low but can be induced by various xenobiotics.[1]

-

CYP1B1: Predominantly expressed in extrahepatic tissues, including the breast, CYP1B1 exhibits high specific activity for the 4-hydroxylation of estradiol.[1][4] This pathway is of particular interest due to the carcinogenic potential of 4-hydroxyestrogens.[5]

-

CYP3A4: As an abundant hepatic enzyme, CYP3A4 contributes to both the 2- and 4-hydroxylation of estrogens.[1]

Detoxification and Bioactivation: A Dichotomous Pathway

Once formed, catechol estrogens stand at a metabolic crossroads, leading to either detoxification and excretion or activation into reactive intermediates.

-

Detoxification via Methylation (COMT): The primary detoxification pathway for catechol estrogens is O-methylation, a reaction catalyzed by Catechol-O-methyltransferase (COMT).[2] COMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of the catechol estrogen, forming methoxyestrogens (e.g., 2-methoxyestradiol, 4-methoxyestrone).[2][6] These methylated metabolites have reduced biological activity and are more readily excreted.[7]

-

Bioactivation to Reactive Quinones: Alternatively, catechol estrogens can be oxidized to highly reactive semiquinones and quinones.[8][9] This oxidation can be catalyzed by CYP enzymes (including CYP1A1 and CYP1B1) or peroxidases.[5][10] The resulting estrogen quinones are electrophilic and can react with cellular macromolecules, including DNA, leading to the formation of depurinating adducts and the generation of reactive oxygen species (ROS) through redox cycling.[3][8][9] This pathway is strongly implicated in the initiation of estrogen-related cancers.[2][5]

Quantitative Data in Catechol Estrogen Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites involved in catechol estrogen metabolism.

Table 1: Enzyme Kinetic Parameters for Key Enzymes in Catechol Estrogen Metabolism

| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/pmol CYP) or kcat (min-1) | Source |

| CYP1A1 | 17β-Estradiol | 2-Hydroxyestradiol | 15.6 ± 2.1 | 1.8 ± 0.1 | [5] |

| 17β-Estradiol | 4-Hydroxyestradiol | 29.4 ± 4.9 | 0.11 ± 0.01 | [5] | |

| CYP1B1 | 17β-Estradiol | 2-Hydroxyestradiol | 5.8 ± 0.9 | 0.23 ± 0.02 | [5] |

| 17β-Estradiol | 4-Hydroxyestradiol | 3.1 ± 0.4 | 1.1 ± 0.1 | [5] | |

| COMT (Val) | 2-Hydroxyestradiol | 2-Methoxyestradiol | 1.2 ± 0.2 | 14.3 ± 0.6 | [2] |

| 4-Hydroxyestradiol | 4-Methoxyestradiol | 0.8 ± 0.1 | 23.4 ± 1.1 | [2] | |

| COMT (Met) | 2-Hydroxyestradiol | 2-Methoxyestradiol | 1.3 ± 0.3 | 5.9 ± 0.4 | [2] |

| 4-Hydroxyestradiol | 4-Methoxyestradiol | 0.9 ± 0.2 | 9.8 ± 0.7 | [2] |

Table 2: Representative Concentrations of Estrogen Metabolites in Human Biological Samples

| Metabolite | Matrix | Population | Concentration Range | Source |

| 2-Hydroxyestrone | Urine | Premenopausal Women | 0.8 - 15.4 pmol/mg creatinine | [8] |

| 4-Hydroxyestrone | Urine | Premenopausal Women | 0.1 - 1.2 pmol/mg creatinine | [8] |

| 2-Methoxyestrone | Urine | Premenopausal Women | 1.5 - 20.1 pmol/mg creatinine | [8] |

| 4-Methoxyestrone | Urine | Premenopausal Women | 0.1 - 1.5 pmol/mg creatinine | [8] |

| Estrone | Breast Tissue | Women with Breast Cancer | 50 - 1500 pg/g tissue | [1] |

| 17β-Estradiol | Breast Tissue | Women with Breast Cancer | 20 - 800 pg/g tissue | [1] |

| 2-Methoxyestrogens | Breast Tissue | Women with Breast Cancer | Detected, but concentrations variable | [1] |

Experimental Protocols

Quantification of Catechol Estrogens and their Metabolites by LC-MS/MS

This protocol outlines a general workflow for the analysis of catechol estrogens and their metabolites in biological fluids (e.g., urine, plasma).[6][11]

1. Sample Preparation:

- Internal Standard Addition: Add a mixture of stable isotope-labeled internal standards for each analyte to the sample to correct for procedural losses.

- Enzymatic Hydrolysis: To measure total (conjugated and unconjugated) estrogen metabolites, treat the sample with β-glucuronidase/sulfatase to deconjugate glucuronidated and sulfated metabolites.[6]

- Solid-Phase Extraction (SPE): Extract the deconjugated metabolites from the sample matrix using a C18 SPE cartridge. Wash the cartridge to remove interfering substances and elute the estrogens with an organic solvent.

- Derivatization (Optional but Recommended): To enhance sensitivity and chromatographic performance, derivatize the extracted estrogens. Dansyl chloride is a common derivatizing agent that improves ionization efficiency in mass spectrometry.[6]

2. LC-MS/MS Analysis:

- Chromatographic Separation: Separate the derivatized estrogen metabolites using a reverse-phase C18 column with a gradient elution of methanol and water containing a small amount of formic acid.

- Mass Spectrometric Detection: Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

3. Data Analysis:

- Construct calibration curves for each analyte using standards of known concentrations.

- Calculate the concentration of each estrogen metabolite in the samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.

In Vitro Estradiol Hydroxylation Assay

This assay measures the activity of CYP450 enzymes in converting estradiol to its hydroxylated metabolites.[12]

1. Reaction Mixture Preparation:

- Prepare a reaction mixture containing liver microsomes (or recombinant CYP enzymes), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer (e.g., potassium phosphate buffer, pH 7.4). 2. Reaction Initiation and Incubation:

- Pre-incubate the reaction mixture at 37°C.

- Initiate the reaction by adding the substrate, 17β-estradiol.

- Incubate the reaction for a specified time, ensuring the reaction proceeds in the linear range. 3. Reaction Termination and Extraction:

- Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate).

- Add an internal standard.

- Extract the metabolites from the aqueous phase into the organic solvent. 4. Analysis:

- Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis by HPLC with electrochemical detection or LC-MS/MS.

Catechol-O-Methyltransferase (COMT) Activity Assay

This assay quantifies the rate of methylation of a catechol estrogen substrate by COMT.[2]

1. Reaction Mixture Preparation:

- Prepare a reaction mixture containing a source of COMT (e.g., liver cytosol, recombinant COMT), the catechol estrogen substrate (e.g., 2-hydroxyestradiol or 4-hydroxyestradiol), the methyl donor S-adenosyl-L-methionine (SAM), and MgCl₂ in a suitable buffer (e.g., phosphate buffer, pH 7.4). 2. Reaction Initiation and Incubation:

- Pre-incubate the reaction mixture at 37°C.

- Initiate the reaction by adding SAM.

- Incubate at 37°C for a defined period. 3. Reaction Termination and Product Quantification:

- Terminate the reaction by adding an acid or organic solvent.

- Quantify the formation of the methoxyestrogen product using a suitable analytical method, such as HPLC with electrochemical detection or LC-MS/MS.

Signaling Pathways and Logical Relationships

The biological effects of catechol estrogens are mediated through complex signaling pathways, which can be broadly categorized as estrogen receptor (ER)-dependent and ER-independent.

Metabolic Pathway of Catechol Estrogens

Caption: Metabolic pathways of catechol estrogens, showing formation, detoxification, and bioactivation.

Experimental Workflow for Catechol Estrogen Quantification

Caption: A typical experimental workflow for the quantification of catechol estrogens.

Genotoxic Signaling of 4-Hydroxyestrogens

Caption: The genotoxic pathway of 4-hydroxyestrogens leading to cancer initiation.

Conclusion

The endogenous metabolism of catechol estrogens is a multifaceted process with profound physiological and pathological consequences. The balance between the formation of 2- and 4-hydroxyestrogens and their subsequent detoxification via methylation or activation to reactive quinones is a critical determinant of their biological effects. A thorough understanding of the enzymes involved, their kinetics, and the resulting metabolite profiles is essential for researchers and drug development professionals working in endocrinology, oncology, and toxicology. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation into the intricate role of catechol estrogens in health and disease.

References

- 1. Comparison of estrogens and estrogen metabolites in human breast tissue and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Urinary estrogens and estrogen metabolites and subsequent risk of breast cancer among premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catechol metabolites of endogenous estrogens induce redox cycling and generate reactive oxygen species in breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 isoforms catalyze formation of catechol estrogen quinones that react with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Clinical analysis of steroids. XXV. Assay of estradiol 17-sulfate 2-hydroxylase activity by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Deuterated Standards in Estrogen Analysis: An In-depth Technical Guide

Introduction

The accurate quantification of estrogens, such as estradiol and estrone, is paramount in numerous fields, including clinical diagnostics, endocrinology, and pharmaceutical development. Given their potent physiological effects at very low concentrations, highly sensitive and specific analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.[1] However, the complexity of biological matrices like serum and plasma introduces significant analytical challenges, primarily matrix effects, which can compromise the accuracy and precision of results.[2] This technical guide delves into the indispensable role of deuterated internal standards in overcoming these challenges, ensuring the reliability and robustness of estrogen analysis.

The Principle of Isotope Dilution Mass Spectrometry

The use of deuterated standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[3][4] A deuterated standard is a form of the target analyte (e.g., estradiol) in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[5] The fundamental principle of IDMS is the addition of a known quantity of a deuterated internal standard to a sample prior to any sample preparation steps.[6]

Because the deuterated standard is chemically almost identical to the endogenous analyte, it experiences the same physical and chemical variations throughout the entire analytical process, including extraction, derivatization, and ionization.[7] The mass spectrometer can differentiate between the endogenous analyte and the deuterated standard due to the mass difference imparted by the deuterium atoms. By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated standard, it is possible to accurately calculate the concentration of the endogenous analyte, as this ratio remains constant even if sample loss or signal suppression occurs.[8]

Mitigating Matrix Effects and Enhancing Accuracy

Matrix effects are a major source of imprecision and inaccuracy in LC-MS/MS bioanalysis.[9] They are caused by co-eluting compounds from the biological matrix (e.g., salts, lipids, proteins) that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.[9][10] This leads to an underestimation or overestimation of the analyte's true concentration.

Deuterated standards are exceptionally effective at compensating for these matrix effects.[5][11] Since the deuterated standard co-elutes with the native analyte, it is subjected to the same degree of ion suppression or enhancement at the same point in time.[12] Consequently, the ratio of the analyte to the internal standard remains unaffected, leading to a reliable and accurate quantification.[8]

The logical relationship for this correction is illustrated in the following diagram:

Quantitative Impact on Analytical Performance

The inclusion of deuterated internal standards significantly improves key validation parameters for estrogen analysis. Methods employing isotope dilution demonstrate superior accuracy, precision, and robustness compared to those that do not.

For instance, a validated LC-MS/MS method for serum estradiol can achieve a between-run imprecision of less than 10% and an analytical measurement range from 2 to 1000 pg/mL.[1] Another study quantifying 15 different estrogens and their metabolites reported accuracy (percent recovery) ranging from 91% to 113% and inter-batch precision from 8% to 29% relative standard deviation (RSD) at low concentrations.[13]

The following tables summarize typical performance data from validated LC-MS/MS methods for estrogens using deuterated internal standards.

Table 1: Method Validation Parameters for Estradiol (E2) and Estrone (E1) in Serum

| Parameter | Estradiol (E2) | Estrone (E1) | Reference |

| Lower Limit of Quantification (LLOQ) | 0.5 - 2 pg/mL | 0.5 - 2 pg/mL | [14][15] |

| Analytical Measurement Range | 2 - 1000 pg/mL | 2 - 1000 pg/mL | [1] |

| Intra-day Precision (%CV) | < 15% | < 15% | [14] |

| Inter-day Precision (%CV) | < 15% | < 15% | [14] |

| Accuracy (% Bias) | ± 15% | ± 15% | [14] |

| Mean Recovery | 84 - 104% | 84 - 104% | [16] |

Table 2: Comparison of Analytical Methods

| Method Type | Internal Standard | Typical Precision (%CV) | Susceptibility to Matrix Effects |

| Immunoassay | None | 15 - 30% | High (cross-reactivity) |

| LC-MS/MS | Structural Analog | 10 - 20% | Moderate |

| LC-MS/MS | Deuterated Standard | < 10% | Low |

Detailed Experimental Protocol: Quantification of Estradiol in Human Serum

This section outlines a representative protocol for the analysis of estradiol in human serum using a deuterated internal standard (e.g., Estradiol-d4) and LC-MS/MS.

1. Materials and Reagents:

-

Estradiol and Estradiol-d4 certified reference standards.

-

LC-MS grade methanol, acetonitrile, water, and formic acid.

-

Methyl tert-butyl ether (MTBE) for extraction.[17]

-

Human serum (calibrators, quality controls, and unknown samples).

-

Solid Phase Extraction (SPE) cartridges (optional, for enhanced cleanup).

2. Standard and Sample Preparation:

-

Stock Solutions: Prepare individual stock solutions of estradiol and estradiol-d4 in methanol (e.g., 1 mg/mL).[18]

-

Working Standard Solutions: Prepare serial dilutions of the estradiol stock solution in a surrogate matrix (e.g., stripped serum) to create a calibration curve (e.g., 2 to 1000 pg/mL).[1]

-

Internal Standard Spiking Solution: Prepare a working solution of estradiol-d4 in methanol at a concentration that yields a robust signal (e.g., 1 nmol/L).[17]

-

Sample Preparation:

-

To a 200 µL aliquot of serum sample, calibrator, or QC, add 50 µL of the internal standard spiking solution.[17]

-

Vortex briefly to mix.

-

Perform protein precipitation by adding a suitable solvent (e.g., acetonitrile) or proceed to liquid-liquid extraction.

-

Liquid-Liquid Extraction (LLE): Add 1 mL of MTBE, vortex vigorously for 1 minute to extract the steroids into the organic layer.[19]

-

Centrifuge to separate the phases.

-

Freeze the aqueous (lower) layer and decant the organic (upper) layer into a clean tube.[19]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.[19]

-

Reconstitute the dried extract in 100 µL of a suitable mobile phase composition (e.g., 50% methanol in water) for injection.[17]

-

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the estrogens, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 10 - 20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in negative mode is often preferred for underivatized estrogens.[20]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Estradiol: e.g., m/z 271.2 -> 145.1

-

Estradiol-d4: e.g., m/z 275.2 -> 147.1

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

4. Data Analysis:

-

Integrate the peak areas for both the endogenous estradiol and the estradiol-d4 internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of estradiol in the unknown samples by interpolating their peak area ratios from the calibration curve.

The entire analytical workflow is visualized in the diagram below.

References

- 1. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An isotope dilution LC–MS/MS-based candidate reference method for the quantification of androstenedione in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Isotope dilution - mass spectrometry of steroid hormones [inis.iaea.org]

- 7. benchchem.com [benchchem.com]

- 8. texilajournal.com [texilajournal.com]

- 9. waters.com [waters.com]

- 10. benchchem.com [benchchem.com]

- 11. waters.com [waters.com]

- 12. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 13. Quantitative measurement of endogenous estrogens and estrogen metabolites in human serum by liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 14. orbi.uliege.be [orbi.uliege.be]

- 15. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An isotope-dilution standard GC/MS/MS method for steroid hormones in water [pubs.usgs.gov]

- 17. Chromatogram Detail [sigmaaldrich.com]

- 18. Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ultrasensitive Serum Estradiol Measurement by Liquid Chromatography-Mass Spectrometry in Postmenopausal Women and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of 2-Hydroxyestradiol: A Technical Overview of its Genotoxic and Antioxidant Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyestradiol (2-OHE2) is a major metabolite of estradiol, formed through hydroxylation by cytochrome P450 enzymes.[1][2] Long considered a simple inactivation product, emerging research has revealed a complex and dualistic role for 2-OHE2, exhibiting both genotoxic and antioxidant properties. This technical guide provides an in-depth analysis of the current understanding of these opposing effects, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways. Understanding this duality is critical for drug development and cancer research, as the ultimate biological outcome of 2-OHE2 exposure is context-dependent, influenced by the cellular microenvironment and the presence of co-factors.

Genotoxicity of 2-Hydroxyestradiol

The genotoxicity of 2-OHE2 is primarily linked to its ability to undergo redox cycling, a process that generates reactive oxygen species (ROS) and facilitates the formation of DNA adducts, ultimately leading to oxidative DNA damage.[1][3][4] This activity is significantly enhanced in the presence of metal ions, particularly copper.[5][6]

Quantitative Data on Genotoxicity

The following table summarizes key quantitative findings from studies investigating the genotoxic effects of 2-Hydroxyestradiol.

| Parameter Measured | Cell Line / System | Concentration of 2-OHE2 | Key Findings | Reference |

| DNA Strand Breaks | phiX174 Phage DNA | Micromolar concentrations | Induced both single- and double-strand DNA breaks in the presence of Cu(II). No breaks were detected with 2-OHE2 or Cu(II) alone. | [5] |

| 8-oxo-dG Formation | MCF-10A | Not specified | Increased formation of 8-oxo-7,8-dihydroxy-2'-deoxyguanosine, an indicator of oxidative DNA damage. | [1][3] |

| Cytotoxicity | MCF-10A | Not specified | Induced cytotoxicity, which was preventable by the antioxidant N-acetylcysteine. | [1][3] |

| Mutagenicity (cII assay) | BB rat2 embryonic cells | Multiple low-dose exposures | 2-Hydroxyestradiol was found to be inactive in this mutagenesis assay, in contrast to 4-hydroxyestradiol which was mutagenic. | [7] |

Signaling Pathway for 2-Hydroxyestradiol-Induced Genotoxicity

The genotoxic effects of 2-OHE2 are not mediated by direct interaction with DNA but rather through its metabolic activation into reactive intermediates. The following diagram illustrates the proposed signaling pathway for 2-OHE2-induced DNA damage.

Caption: Genotoxicity pathway of 2-Hydroxyestradiol.

Antioxidant Effects of 2-Hydroxyestradiol

Paradoxically, 2-OHE2 also demonstrates significant antioxidant properties, acting as a potent scavenger of free radicals and protecting against lipid peroxidation.[8][9] This protective effect is attributed to its catechol structure, which can donate hydrogen atoms to neutralize reactive oxygen species.

Quantitative Data on Antioxidant Effects

The table below presents quantitative data from studies highlighting the antioxidant activity of 2-Hydroxyestradiol.

| Assay | System | Key Findings | Reference |

| Lipid Peroxidation Inhibition | Phospholipid liposomes | More potent antioxidant activity than α-tocopherol. | [8] |

| Radical-Scavenging Activity | Methyl methacrylate polymerization | Inhibition rate constant (kinh × 10−3 M−1s−1) for the BPO system was 3.2, higher than estrone (1.4) and other tested compounds. | [10] |

| Iron-induced Lipid Peroxidation | Rat liver microsomes | Potent antioxidant activity, higher than that of estradiol (E2). | [9] |

| Neuroprotection | Neural cell models | Enhanced protection against oxidative stressors like hydrogen peroxide by reducing lipid peroxidation. | [11] |

Signaling Pathway for 2-Hydroxyestradiol Antioxidant Activity

The antioxidant effects of 2-OHE2 can be mediated through direct radical scavenging and by modulating cellular antioxidant defense pathways, such as the Nrf2-KEAP1 pathway.

Caption: Antioxidant pathway of 2-Hydroxyestradiol.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.[12]

Objective: To quantify DNA single- and double-strand breaks induced by 2-OHE2.

Methodology Workflow:

References

- 1. 2-Hydroxyestradiol induces oxidative DNA damage and apoptosis in human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Estrogen- and stress-induced DNA damage in breast cancer and chemoprevention with dietary flavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA damage caused by reactive oxygen species originating from a copper-dependent oxidation of the 2-hydroxy catechol of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel and potent biological antioxidants on membrane phospholipid peroxidation: 2-hydroxy estrone and 2-hydroxy estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant effects of estradiol and 2-hydroxyestradiol on iron-induced lipid peroxidation of rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radical-scavenging Activity of Estrogen and Estrogen-like Compounds Using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Hydroxyestradiol | Rupa Health [rupahealth.com]

- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]

The Pharmacokinetics of Deuterated Pharmaceuticals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the pharmacokinetics of deuterated pharmaceuticals. By strategically replacing hydrogen atoms with their stable, heavy isotope deuterium, medicinal chemists can significantly alter a drug's metabolic fate, leading to improved pharmacokinetic profiles and enhanced therapeutic potential. This guide details the underlying mechanism of the deuterium kinetic isotope effect (KIE), presents comparative pharmacokinetic data, outlines detailed experimental protocols for evaluation, and provides visual diagrams of key pathways and workflows.

The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of deuterated drug design lies in a fundamental principle of physical organic chemistry: the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to deuterium's greater mass, which results in a lower zero-point vibrational energy. Consequently, more energy is required to break a C-D bond than a C-H bond.

In drug metabolism, many enzymatic reactions, particularly oxidative transformations catalyzed by the Cytochrome P450 (P450) family, involve the cleavage of a C-H bond as a rate-limiting step.[1][2] By replacing a hydrogen atom at a site of metabolic vulnerability (a "soft spot") with deuterium, the rate of this bond cleavage can be substantially reduced.[1] This slowing of metabolism, known as the deuterium kinetic isotope effect, can lead to several desirable pharmacokinetic outcomes:

-

Increased Half-life (t½): Slower metabolism extends the time the drug remains in the body.

-

Greater Drug Exposure (AUC): Reduced clearance results in a higher Area Under the Curve.

-

Lower Peak Plasma Concentrations (Cmax): Slower formation of metabolites can lead to a less pronounced peak concentration, potentially reducing peak-dose-related side effects.

-

Altered Metabolite Profile: Deuteration can shift metabolism away from pathways that form toxic or reactive metabolites, a strategy known as "metabolic switching".

The following diagram illustrates the energetic difference between C-H and C-D bond cleavage, which is the origin of the kinetic isotope effect.

Data Presentation: Comparative Pharmacokinetics

The tangible benefits of deuteration are best illustrated through direct comparison of pharmacokinetic (PK) parameters between a deuterated drug and its non-deuterated (protio) counterpart.

Deutetrabenazine vs. Tetrabenazine